1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

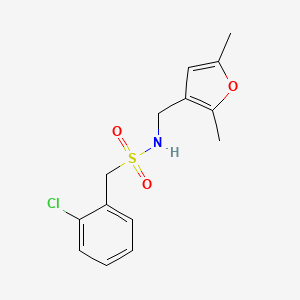

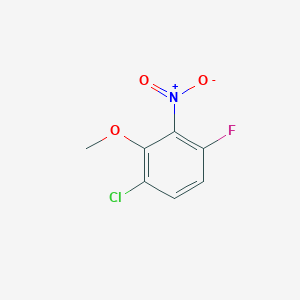

“1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene” is a chemical compound with a molecular weight of 205.57 . It is a derivative of benzene, which is a common aromatic compound .

Molecular Structure Analysis

The molecular structure of “this compound” can be determined by its IUPAC name. The “1-Chloro”, “4-Fluoro”, “2-Methoxy”, and “3-Nitro” denote the positions of the Chlorine, Fluorine, Methoxy (-OCH3), and Nitro (-NO2) groups on the benzene ring .Aplicaciones Científicas De Investigación

1. Charge Control in SNAr Reactions

The research on the reactions of similar compounds, like 3-fluoro-4-chloronitrobenzene and 3,5-difluoro-4-chloronitrobenzene with various nucleophiles, reveals important insights into the charge-controlled substitution reactions in the aromatic nitro compounds. Such studies help in understanding the orbital-controlled processes and the impact of different substituents on the reaction mechanisms (Cervera, Marquet, & Martin, 1996).

2. Kinetics of Aromatic Nucleophilic Substitution

The research on the substitution kinetics of related compounds, like o- and p-fluoro- and -chloro-nitrobenzenes, with various anions contributes to understanding the effect of different substituents on the rates of nucleophilic aromatic substitution. This knowledge is crucial for designing reactions in synthetic chemistry (Bamkole, Hirst, & Udoessien, 1973).

3. Density Functional Theory Studies

Theoretical studies using density functional theory, as performed on compounds like 1-chloro-2-nitrobenzene, provide valuable insights into the internal rotational barriers and molecular geometries of aromatic nitro compounds. This information is significant for understanding the physical and chemical properties of these compounds (Chen & Chieh, 2002).

4. Microwave Mediated Reduction in Synthesis

Research on the microwave-mediated reduction of similar nitroaromatics highlights innovative methods in organic synthesis. This knowledge can be applied to the synthesis of a wide range of aromatic compounds, including those with specific substituents like chloro, fluoro, and nitro groups (Spencer, Rathnam, Patel, & Anjum, 2008).

5. Hydrogenation Studies

Studies on the hydrogenation of related compounds, such as the synthesis of 3-chloro-4-fluoro aniline from nitrobenzene derivatives, are crucial for understanding the catalytic activities and selectivity in hydrogenation processes. This has significant implications for industrial applications in chemical synthesis (Wen-xia, 2014).

6. Synthesis of Smectogenic Compounds

Research into the molecular ordering of smectogenic compounds, which are liquid crystal materials, provides insights into their potential applications in displays and other optoelectronic devices. This research can help in understanding how substituents like fluoro and nitro groups influence the material properties (Ojha & Pisipati, 2003).

7. Electrophilic Aromatic Substitution

The study of the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate and its role in electrophilic aromatic substitution reactions demonstrates the importance of such compounds in the synthesis of various aromatic substrates. This is crucial for pharmaceutical and fine chemical production (Banks et al., 2003).

Mecanismo De Acción

Mode of Action

The compound might interact with its targets through various types of chemical reactions. For example, it could undergo nucleophilic substitution reactions or electrophilic aromatic substitution reactions .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the body’s physiological conditions. For example, its lipophilicity and water solubility could influence its absorption and distribution .

Safety and Hazards

Propiedades

IUPAC Name |

1-chloro-4-fluoro-2-methoxy-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIDGHWNZQBDDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2585192.png)

![2-Chloro-1-[2-[2-(4-fluorophenyl)-2-hydroxyethyl]pyrrolidin-1-yl]ethanone](/img/structure/B2585195.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzamide](/img/structure/B2585196.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2585197.png)

![3-(((4-(Thiophen-2-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2585198.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2585202.png)

![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol](/img/structure/B2585206.png)

![methyl 4-({[1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B2585208.png)

![4-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrol idin-2-one](/img/structure/B2585210.png)